molecular formula C10H11BrF3N B12083406 3-bromo-N-propyl-5-(trifluoromethyl)aniline

3-bromo-N-propyl-5-(trifluoromethyl)aniline

Cat. No.: B12083406
M. Wt: 282.10 g/mol
InChI Key: RLHWCDHGLPLZFN-UHFFFAOYSA-N
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Description

It belongs to the trifluoromethyl benzene derivatives class and is represented by the CAS number 54962-75-3 . This compound combines a bromine atom, a trifluoromethyl group, and an aniline moiety.

Preparation Methods

Synthetic Routes:: This can be achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) as the brominating agent . The reaction proceeds as follows:

C₆H₅CH₂CH₂NH₂+NBSC₆H₅CH₂CH₂NBr+succinimide\text{C₆H₅CH₂CH₂NH₂} + \text{NBS} \rightarrow \text{C₆H₅CH₂CH₂NBr} + \text{succinimide} C₆H₅CH₂CH₂NH₂+NBS→C₆H₅CH₂CH₂NBr+succinimide

Industrial Production:: Industrial-scale production methods typically involve optimized reaction conditions to achieve high yields of the desired compound. These conditions may include specific solvents, catalysts, and temperature ranges.

Chemical Reactions Analysis

3-Bromo-N-propyl-5-(trifluoromethyl)aniline can undergo various reactions:

    Arylation: The bromine atom makes it amenable to Suzuki–Miyaura cross-coupling reactions.

    Reduction: Reduction of the nitro group (if present) to the corresponding aniline can be achieved using reducing agents.

    Substitution: The aniline group can undergo nucleophilic substitution reactions.

Common reagents include NBS for bromination, reducing agents like tin(II) chloride for nitro group reduction, and various bases for substitution reactions.

Scientific Research Applications

3-Bromo-N-propyl-5-(trifluoromethyl)aniline finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing novel pharmaceutical compounds.

    Materials Science: Its unique structure could contribute to the development of functional materials.

    Agrochemicals: It might be explored for pesticide or herbicide development.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. For medicinal purposes, it could interact with biological targets, affecting cellular processes or pathways.

Comparison with Similar Compounds

While there are no direct analogs with the same combination of substituents, comparing it to related anilines or trifluoromethyl-substituted compounds highlights its distinct features.

Properties

Molecular Formula

C10H11BrF3N

Molecular Weight

282.10 g/mol

IUPAC Name

3-bromo-N-propyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11BrF3N/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3

InChI Key

RLHWCDHGLPLZFN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

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